Fipronil Sulfone-13C2,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fipronil Sulfone-13C2,15N2 is a deuterated labeled version of Fipronil Sulfone. It is a stable isotope-labeled compound used primarily in scientific research. The compound is characterized by the incorporation of stable heavy isotopes of hydrogen, carbon, and nitrogen, which are used as tracers for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fipronil Sulfone-13C2,15N2 involves the incorporation of stable isotopes into the Fipronil Sulfone molecule. The process typically includes the use of deuterated reagents and specific reaction conditions to ensure the incorporation of the isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The production process includes rigorous quality control measures to ensure the accurate incorporation of isotopes and the absence of impurities .
Chemical Reactions Analysis
Types of Reactions
Fipronil Sulfone-13C2,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion of Fipronil to Fipronil Sulfone.
Reduction: Reduction of Fipronil Sulfone back to Fipronil.
Substitution: Replacement of functional groups with isotopically labeled groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include isotopically labeled derivatives of Fipronil and its metabolites, which are used for various analytical and research purposes .
Scientific Research Applications
Fipronil Sulfone-13C2,15N2 is widely used in scientific research, including:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biological studies to track the metabolism and distribution of Fipronil in organisms.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Fipronil.
Mechanism of Action
The mechanism of action of Fipronil Sulfone-13C2,15N2 involves its interaction with the gamma-aminobutyric acid (GABA) receptor in insects. By binding to the GABA receptor, it disrupts the normal functioning of the nervous system, leading to the death of the insect. The incorporation of stable isotopes does not alter the mechanism of action but allows for precise tracking and quantitation in research studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Fipronil: The parent compound from which Fipronil Sulfone is derived.
Fipronil Sulfone: The non-labeled version of the compound.
Fipronil Desulfinyl: Another metabolite of Fipronil.
Uniqueness
Fipronil Sulfone-13C2,15N2 is unique due to the incorporation of stable isotopes, which allows for precise tracking and quantitation in research studies. This makes it particularly valuable in pharmacokinetic and environmental studies where accurate measurement of the compound’s distribution and degradation is essential .
Properties
Molecular Formula |
C12H4Cl2F6N4O2S |
---|---|
Molecular Weight |
457.12 g/mol |
IUPAC Name |
5-(15N)azanyl-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfonyl)(513C)pyrazole-3-(15N)carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4O2S/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)27(25,26)12(18,19)20/h1-2H,22H2/i3+1,10+1,21+1,22+1 |
InChI Key |
LGHZJDKSVUTELU-LGNNNXBFSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N2[13C](=C(C(=N2)[13C]#[15N])S(=O)(=O)C(F)(F)F)[15NH2])Cl)C(F)(F)F |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)(=O)C(F)(F)F)N)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.